Glycyl-leucyl-phenylalanine

Overview

Description

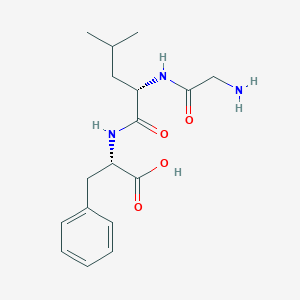

Gly-Leu-Phe is an oligopeptide.

Mechanism of Action

Target of Action

H-Gly-Leu-Phe-OH, also known as Glycyl-leucyl-phenylalanine or GLF, is an immunostimulatory tripeptide derived from α-lactalbumin It’s known that glf can inhibit certain effects induced by the anticancer agent etoposide .

Mode of Action

It’s known that glf can inhibit the effects of etoposide, an anticancer agent . Etoposide works by inhibiting topoisomerase II, an enzyme that aids in DNA unwinding, leading to DNA damage and cell death . GLF’s ability to inhibit the effects of Etoposide suggests it may interact with this pathway, although the exact mechanism is unclear.

Biochemical Pathways

Given its known effect of inhibiting etoposide-induced effects , it’s likely that GLF interacts with the DNA repair and cell death pathways. Etoposide induces DNA damage by inhibiting topoisomerase II, leading to cell death

Result of Action

GLF has been shown to inhibit the effects of Etoposide, including Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer . This suggests that GLF may have protective effects against these conditions.

Biological Activity

Glycyl-leucyl-phenylalanine (GLF) is a tripeptide derived from milk proteins, notable for its diverse biological activities. This article explores its mechanisms of action, effects on immune responses, absorption characteristics, and potential therapeutic applications, supported by case studies and research findings.

GLF exhibits several mechanisms that contribute to its biological activity:

- Phagocytosis Enhancement : GLF has been shown to significantly increase phagocytosis in both human and murine macrophages. This effect is critical for enhancing the immune response, particularly in neonates who are more susceptible to infections .

- Oxidative Burst Stimulation : Research indicates that GLF stimulates an oxidative burst in polymorphonuclear leukocytes (PMNs), leading to increased superoxide anion production. The peptide's activity is concentration-dependent, with peaks observed at M and M, suggesting the presence of specific receptors on PMNs .

- Phosphoinositide Hydrolysis : GLF enhances phosphoinositide breakdown, with maximal inositol trisphosphate (IP3) production occurring at M. This pathway is crucial for cellular signaling and response to external stimuli .

Biological Effects

The biological effects of GLF can be summarized as follows:

- Immune Modulation : By enhancing macrophage activity and PMN oxidative responses, GLF plays a significant role in modulating immune functions, which is particularly beneficial in protecting against infections like Klebsiella pneumoniae .

- Nutritional Implications : As a peptide derived from milk, GLF may have implications for neonatal nutrition, aiding in the development of the immune system during early life stages .

Absorption Characteristics

The absorption of dipeptides like GLF differs significantly from that of free amino acids. Studies have shown that:

- Higher Uptake Rates : In newborns, the uptake of glycyl-proline (a related dipeptide) was found to be significantly higher than that of free glycine. This suggests a physiological preference for peptide absorption in young organisms .

- Celiac Disease Impact : In children with active celiac disease, absorption rates for peptide-linked amino acids were higher compared to free amino acids, indicating that dipeptides maintain their absorption efficacy even under compromised intestinal conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities and implications of GLF:

Study 1: Immune Response Enhancement

In a study examining the effects of milk protein-derived peptides on immune cells, GLF was isolated and demonstrated a significant increase in macrophage phagocytosis. The results indicated that this tripeptide could enhance immune defense mechanisms in neonates .

Study 2: Dipeptide Transport Mechanisms

Research on the transport of dipeptides across intestinal epithelial cells revealed that GLF is absorbed more efficiently than its constituent amino acids. The study emphasized the importance of dipeptide transport systems in neonatal nutrition and development .

Study 3: Celiac Disease and Peptide Absorption

A comparative study involving children with celiac disease showed that peptide-linked glycine and phenylalanine had higher intestinal absorption rates than their free forms, underscoring the therapeutic potential of dipeptides in managing nutrient absorption issues associated with gastrointestinal disorders .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUWMSBGMVAHSJ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908255 | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-38-3 | |

| Record name | Glycyl-leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.